

# Application Notes and Protocols for Checkerboard Assay: Evaluating Polymyxin Combination Therapy Synergy

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## Compound of Interest

Compound Name: **Polymyxin**  
Cat. No.: **B074138**

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These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to assess the synergistic potential of **polymyxin** combination therapies against multidrug-resistant Gram-negative bacteria.

## Introduction

The rise of multidrug-resistant (MDR) Gram-negative pathogens presents a significant global health challenge, compelling the re-evaluation of last-resort antibiotics such as **polymyxins** (**Polymyxin** B and Colistin).<sup>[1]</sup> However, the increasing incidence of **polymyxin** resistance and concerns regarding their nephrotoxicity have spurred investigations into combination therapies. <sup>[1]</sup> Combining **polymyxins** with other antimicrobial agents can enhance their efficacy, reduce required dosages to minimize toxicity, and prevent the emergence of resistance.<sup>[1][2]</sup>

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.<sup>[3][4]</sup> This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for classifying the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.<sup>[3][5]</sup>

## Principle of the Checkerboard Assay

The checkerboard method involves a two-dimensional titration of two drugs in a microtiter plate. [4] Serial dilutions of one antibiotic are made along the x-axis, and serial dilutions of a second antibiotic are made along the y-axis.[3] Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[4]

## Synergistic Mechanisms of Polymyxin Combinations

**Polymyxins** primarily act by disrupting the outer membrane of Gram-negative bacteria.[6] This disruption can facilitate the entry of other antibiotics that would otherwise be excluded, leading to a synergistic effect.[6] For instance, combinations with antibiotics like carbapenems have shown high rates of synergy against *Acinetobacter baumannii*.[7] Other potential mechanisms include the simultaneous inhibition of different essential bacterial pathways.[8]

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Objective: To determine the MIC of each antibiotic (**Polymyxin B/Colistin** and the partner drug) individually against the test organism.

Materials:

- Test organism (e.g., *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, *Klebsiella pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- **Polymyxin B** or Colistin standard powder
- Partner antibiotic standard powder
- Sterile V-shaped reservoir

- Multichannel pipette
- Incubator (35°C)

Procedure:

- Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of  $5 \times 10^5$  CFU/mL in the test wells.[\[3\]](#)
- Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least double the expected MIC.
- Serial Dilutions: Dispense 50  $\mu$ L of CAMHB into each well of a 96-well plate.[\[3\]](#) Add 50  $\mu$ L of the antibiotic stock solution to the first well of a row/column and perform 2-fold serial dilutions across the plate.
- Inoculation: Inoculate each well with 50  $\mu$ L of the prepared bacterial suspension.[\[3\]](#) This will bring the total volume in each well to 100  $\mu$ L.
- Controls: Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
- Incubation: Incubate the plate at 35°C for 18-24 hours.[\[3\]](#)
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[\[4\]](#)

## Checkerboard Assay Protocol

Objective: To evaluate the in vitro interaction between a **polymyxin** and a partner antibiotic.

Materials:

- Same as for MIC determination.

Procedure:

- Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the MIC determination protocol to a final concentration of  $5 \times 10^5$  CFU/mL.[3]
- Plate Setup:
  - Dispense 50  $\mu$ L of CAMHB into each well of a 96-well microtiter plate.[3]
  - Along the horizontal axis (e.g., columns 1-10), create serial dilutions of **Polymyxin B** (Drug A). Start with a concentration four to eight times the predetermined MIC.
  - Along the vertical axis (e.g., rows A-G), create serial dilutions of the partner antibiotic (Drug B), also starting at a concentration four to eight times its MIC.[9]
  - The resulting plate will contain a grid of wells with varying concentrations of both drugs.[3]
- Controls:
  - Drug A MIC: Include a row with serial dilutions of Drug A only (e.g., row H).[5]
  - Drug B MIC: Include a column with serial dilutions of Drug B only (e.g., column 11).[5]
  - Growth Control: A well containing only broth and the bacterial inoculum (e.g., well H12).[5]
  - Sterility Control: A well containing only broth.
- Inoculation: Inoculate each well (except the sterility control) with 50  $\mu$ L of the prepared bacterial suspension.[3]
- Incubation: Incubate the plate at 35°C for 18-24 hours.[3]
- Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC of each combination is the concentration in the first well that shows no visible growth.

## Data Presentation and Analysis

### Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the FIC index.[3][5]

The FIC for each drug is calculated as follows:

- FIC of Drug A (**Polymyxin**) = (MIC of Drug A in combination) / (MIC of Drug A alone)[2]
- FIC of Drug B (Partner Drug) = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]

The FIC Index (FICI) is the sum of the individual FICs:

- FICI = FIC of Drug A + FIC of Drug B[2]

The lowest FICI value is typically reported.[5]

## Interpretation of the FIC Index

The nature of the interaction is interpreted based on the calculated FICI value.

FICI Value	Interpretation
$\leq 0.5$	Synergy[3][5]
$> 0.5$ to $\leq 1.0$	Additive[10][11]
$> 1.0$ to $< 4.0$	Indifference[5][11]
$\geq 4.0$	Antagonism[3][5]

Note: Some literature may define the additive range up to 4.0.[12] A range of 0.5 to 1.0 for additivity is more commonly cited.

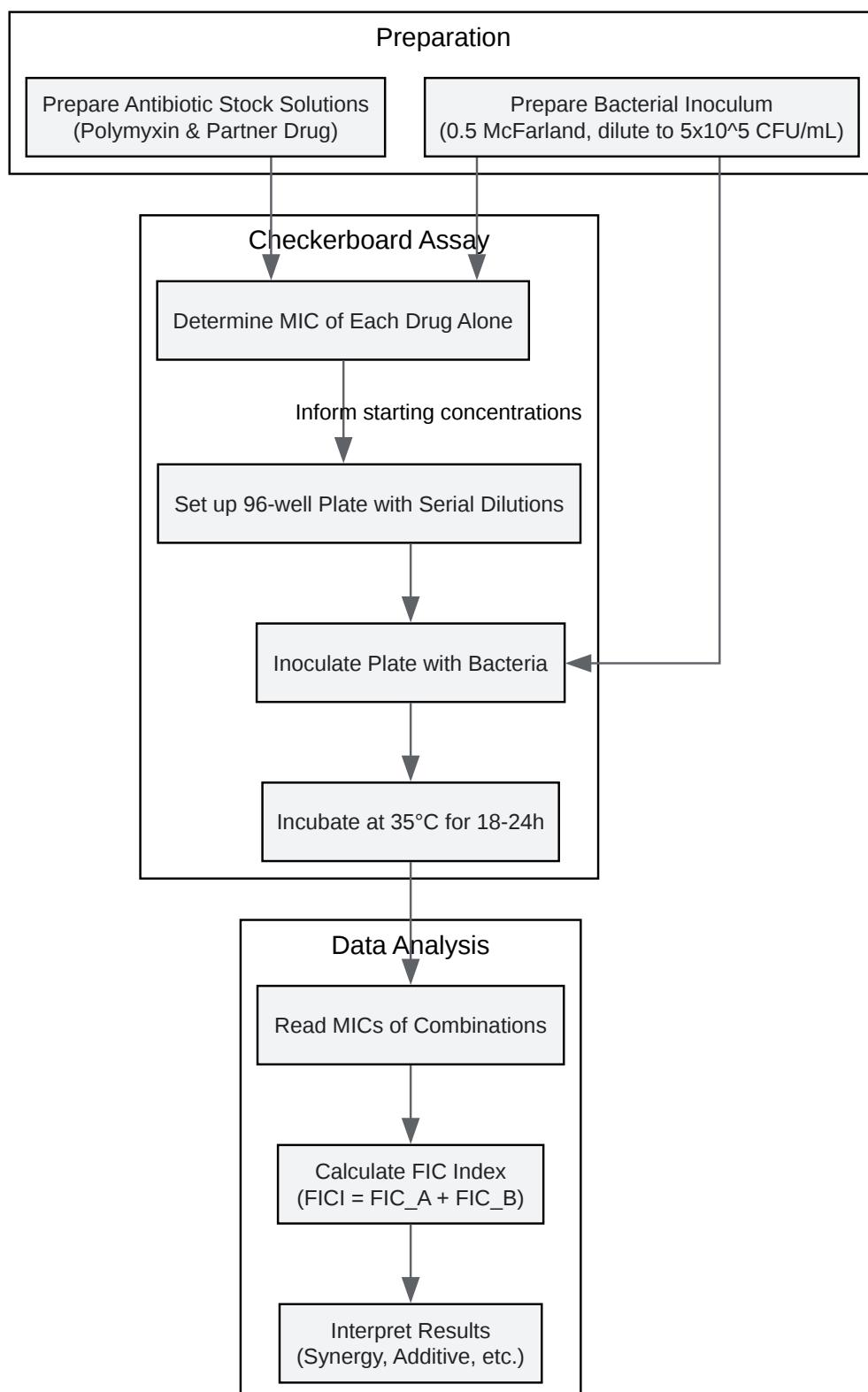
## Example Data Summary

The results of a checkerboard assay can be summarized in a table format for clarity.

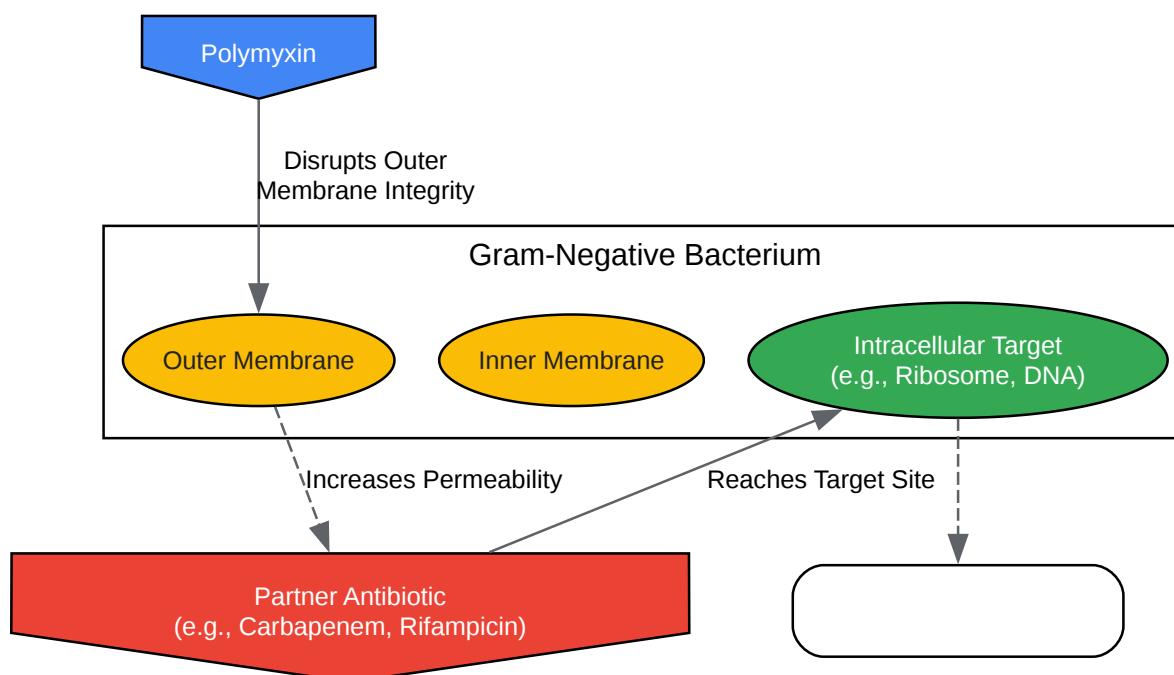
Table 1: MICs of Individual and Combined Agents against *P. aeruginosa* Isolate XYZ

Antibiotic	MIC Alone ( $\mu$ g/mL)	MIC in Combination ( $\mu$ g/mL)	FIC	FICI	Interpretation
Polymyxin B	2	0.5	0.25	0.5	Synergy
Meropenem	8	2	0.25		

## Visualizations

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Caption: Workflow for the checkerboard synergy assay.

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Caption: Mechanism of **polymyxin** combination synergy.

## Further Considerations

- Time-Kill Assays: To further characterize a synergistic interaction observed in a checkerboard assay, a time-kill kinetic assay can be performed.<sup>[5]</sup> This assay provides information on the rate of bacterial killing over time and can distinguish between bactericidal and bacteriostatic effects.<sup>[5]</sup>
- Reproducibility: It is essential to perform checkerboard assays in replicate (e.g., triplicate) to ensure the reproducibility of the results.
- Clinical Correlation: While in vitro synergy is promising, clinical validation is crucial.<sup>[6]</sup> Patient characteristics, infection site, and pharmacokinetic/pharmacodynamic properties of the drugs must be considered for successful clinical outcomes.<sup>[1]</sup>

The combination of **polymyxins** with other antibiotics is a promising strategy to combat MDR infections.<sup>[8]</sup> The checkerboard assay is a fundamental tool for the initial screening and characterization of these combinations, guiding further preclinical and clinical research.

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